![molecular formula C21H29N3O2S2 B2921210 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 946347-16-6](/img/structure/B2921210.png)
5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide
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Description
5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C21H29N3O2S2 and its molecular weight is 419.6. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Research has demonstrated innovative synthesis routes for sulfonamide derivatives, leading to various heterocyclic compounds. For example, Tominaga et al. (1992) developed a new synthesis approach for 2-aminoindolizine and related compounds via a formal [3 + 3] cycloaddition reaction, showcasing the versatility of sulfonamide compounds in creating complex heterocycles (Tominaga et al., 1992). Similarly, Zhang et al. (2015) discovered a cobalt-catalyzed method for synthesizing pyrrolidinones from aliphatic amides and terminal alkynes, emphasizing the role of sulfonamides in facilitating novel C-H bond activation processes (Zhang et al., 2015).
Biological Activities
Sulfonamide derivatives exhibit a wide range of biological activities, including antibacterial and antitumor properties. Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity, highlighting the potential of sulfonamides in developing new antibacterial agents (Azab et al., 2013). Hafez et al. (2017) created carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates with potent antitumor and antibacterial activities, further indicating the therapeutic potential of sulfonamide derivatives in cancer and infection treatments (Hafez et al., 2017).
Mechanistic Insights and Chemical Properties
Studies have also explored the mechanistic aspects and chemical properties of sulfonamide compounds. For instance, Amato et al. (1982) investigated the inversion barrier in thiadiazole 1-oxides, contributing to a deeper understanding of the stereochemical dynamics of sulfonamides and their derivatives (Amato et al., 1982).
properties
IUPAC Name |
5-ethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S2/c1-3-18-7-9-21(27-18)28(25,26)22-15-20(24-11-4-5-12-24)16-6-8-19-17(14-16)10-13-23(19)2/h6-9,14,20,22H,3-5,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWJHUJYGBVXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide |
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